molecular formula C16H23NO3S B3014271 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide CAS No. 898424-81-2

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide

Cat. No.: B3014271
CAS No.: 898424-81-2
M. Wt: 309.42
InChI Key: NCKWLFJNEJWQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a butyl group and a thiolane ring, which is further oxidized to a sulfone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of 3-methylbenzoic acid with butylamine to form N-butyl-3-methylbenzamide.

    Introduction of the Thiolane Ring: The next step involves the reaction of the benzamide with a thiolane derivative, such as 3-chlorothiolane, under basic conditions to form the thiolane-substituted benzamide.

    Oxidation to Sulfone: The final step involves the oxidation of the thiolane ring to a sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The sulfone group can be reduced back to a thiolane or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of thiolane or thiol derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted benzamides.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfone group can participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide
  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide
  • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Uniqueness

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the thiolane sulfone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKWLFJNEJWQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.